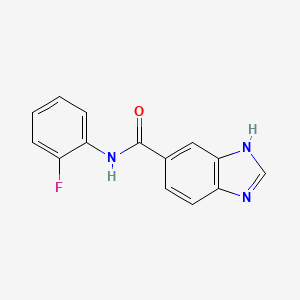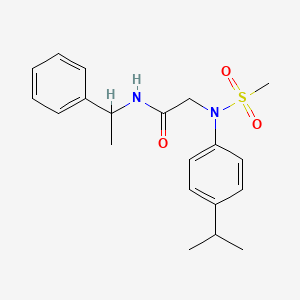
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, commonly known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been synthesized through various methods and has been extensively researched to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
Compound A acts as a selective glucocorticoid receptor modulator (SGRM), which means that it selectively activates the glucocorticoid receptor without activating other steroid receptors, such as the mineralocorticoid receptor. This activation of the glucocorticoid receptor leads to the regulation of gene expression, which can result in anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects:
Compound A has been shown to have anti-inflammatory and immunosuppressive effects in various cell types, including macrophages, T cells, and dendritic cells. Additionally, Compound A has been shown to regulate glucose metabolism and adipogenesis. These effects have been attributed to the activation of the glucocorticoid receptor and subsequent regulation of gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using Compound A in lab experiments is its selectivity for the glucocorticoid receptor, which allows for the specific activation of this receptor without activating other steroid receptors. Additionally, Compound A has been shown to have good bioavailability and pharmacokinetic properties, which makes it a useful tool for in vivo studies. However, one limitation of using Compound A is its potential off-target effects, which may limit its specificity in certain experimental settings.
Future Directions
There are several future directions for the research on Compound A. One potential area of research is the development of more selective SGMRs that can selectively activate specific glucocorticoid receptor isoforms. Additionally, more studies are needed to understand the potential applications of Compound A in various disease models, including cancer, arthritis, and neurodegenerative diseases. Finally, more research is needed to understand the potential off-target effects of Compound A and to develop strategies to minimize these effects.
Synthesis Methods
Compound A can be synthesized through various methods, including the reaction of N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinamide with 1-bromo-1-phenylethane in the presence of a base. Another method involves the reaction of N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinamide with 1-bromo-1-phenylethane in the presence of copper iodide and cesium carbonate. Both methods have been reported to yield Compound A in good yields.
Scientific Research Applications
Compound A has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases, including cancer, arthritis, and neurodegenerative diseases. Additionally, Compound A has been used to study the role of the glucocorticoid receptor in various physiological processes, including metabolism, immune response, and stress response.
properties
IUPAC Name |
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)17-10-12-19(13-11-17)22(26(4,24)25)14-20(23)21-16(3)18-8-6-5-7-9-18/h5-13,15-16H,14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUXYEUIFBXYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895451.png)
![2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol](/img/structure/B4895457.png)
![5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B4895465.png)

![4-{[2-(2-carboxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B4895478.png)
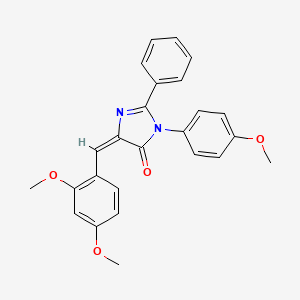
![methyl 4,5-dimethyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4895501.png)
![N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4895509.png)
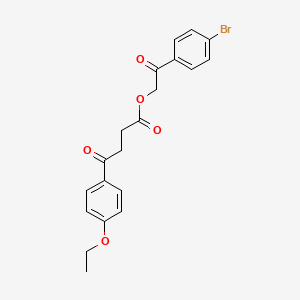
![(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl acetate](/img/structure/B4895517.png)
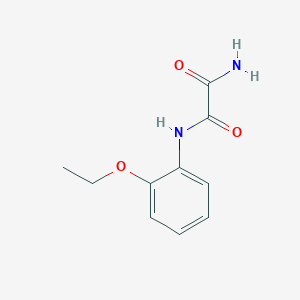
![2-(4-chloro-2-methylphenoxy)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4895541.png)
![4-({2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4895548.png)
